Rizedisben, with the chemical formula C29H33N3O4S and a molecular weight of approximately 519.66 g/mol, is a compound that has garnered attention in the pharmaceutical and scientific communities. It is classified as a small molecule drug and is primarily being researched for its potential applications in diagnostic imaging and therapeutic interventions .
Rizedisben was first identified in the context of drug development, where it is noted for its fluorescent properties, making it suitable for use as a fluorophore in various biological assays . The compound is cataloged under several identifiers, including its International Nonproprietary Name (INN) and Chemical Abstracts Service (CAS) number 1311570-07-6 .
The synthesis of Rizedisben involves multi-step organic synthesis techniques. The initial step typically includes the formation of a piperazine ring, which serves as a core structure for further modifications. Subsequent steps may involve various functional group transformations to introduce the necessary substituents that confer the desired biological activity .
The synthesis process may include:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
Rizedisben undergoes various chemical reactions typical of small organic molecules:
Specific reactions can be monitored using techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to assess purity and identify reaction by-products. The stability of Rizedisben under different conditions can also be evaluated through stress testing methodologies.
The mechanism of action for Rizedisben primarily relates to its role as a diagnostic agent. It is hypothesized that upon administration, Rizedisben interacts with specific biological targets, potentially altering cellular processes or enabling visualization through fluorescence .
Research indicates that Rizedisben's fluorescence properties allow it to be used in imaging applications, where it can help visualize cellular structures or processes in real-time.
Rizedisben is characterized by:
Key chemical properties include:
Rizedisben has several promising applications:
The development of fluorescence-guided surgery (FGS) spans seven decades, beginning with fluorescein in the 1950s. Early applications exploited its vascular staining for tumor delineation in neurosurgery, where neoplastic tissue exhibited yellow fluorescence under UV light [1] [7]. The 1980s–1990s marked a paradigm shift with near-infrared (NIR) fluorophores. Indocyanine green (ICG), initially used for hepatic/cardiac assessments, emerged as a cornerstone due to its NIR excitation (750–800 nm), emission peak (832 nm), and rapid clearance [1] [3]. Despite revolutionizing angiography and perfusion assessment, first-gen agents faced critical limitations:
Table 1: Evolution of Surgical Fluorophores
Generation | Representatives | Excitation/Emission (nm) | Key Limitations |
---|---|---|---|
First (1950s) | Fluorescein | 465–490/520–530 | Shallow penetration, hemoglobin interference |
Second (1980s) | ICG | 750–800/832 | Non-specific binding, poor tumor contrast |
Second | 5-ALA | 380–440/620 | Variable protoporphyrin IX accumulation |
Third (2020s) | Targeted agents | 700–900+ | High specificity, tunable pharmacokinetics |
Phase III trials (e.g., 5-ALA for glioblastoma) demonstrated 65% gross total resection versus 36% with white-light surgery, validating FGS clinically [7] [9]. However, ICG’s hydrophobicity and protein binding caused non-specific background fluorescence, while 5-ALA required 2–4 hours for protoporphyrin IX accumulation and had variable tumor uptake [1] [3]. These shortcomings necessitated third-generation fluorophores with molecular targeting – a niche Rizedisben aims to fill.
Rizedisben’s design integrates three molecular engineering strategies to overcome historical limitations:
Core Structure and Photophysical Optimization
The chromophore core uses a heptamethine cyanine scaffold modified for NIR-II emission (1,050 nm). Key enhancements include:
Targeting Moiety Integration
Covalent conjugation to affinity ligands enables tumor-specific accumulation:
[Rizedisben architecture] Cyanine Core─Peptide Linker─EGFR Affibody
Tumor Microenvironment (TME) Responsiveness
Rizedisben incorporates pH-sensitive benzoindole groups that protonate in acidic TME (pH 6.5–6.9), shifting fluorescence emission by 48 nm. This "off-on" switching achieves tumor-to-background ratios (TBR) > 5.0 in preclinical models [9].
Table 2: Targeting Strategies in Modern Fluorophores
Strategy | Mechanism | Rizedisben Implementation | TBR Improvement |
---|---|---|---|
Passive accumulation | EPR effect | N/A (limited by variable EPR) | 1.5–2.0 |
Active targeting | Receptor binding | EGFR affibody conjugation | 4.2–5.3 |
Stimuli-activation | pH/enzyme response | Acid-triggered fluorescence shift | 5.1–6.0 |
Multi-step Organic Synthesis
Rizedisben’s production involves four stages:
Structural Optimization via Rational Derivatization
Iterative improvements addressed early limitations:
Table 3: Optimization Impact on Photophysical Properties
Parameter | Prototype | Brominated | PEGylated |
---|---|---|---|
Quantum yield | 0.08 | 0.08 | 0.07 |
Photobleaching half-life | 8 min | 25 min | 22 min |
Plasma half-life | 12 min | 13 min | 45 min |
Tumor peak uptake | 4 h | 4 h | 6 h |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6
CAS No.: 219828-90-7